1-butyl-4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
CAS No.: 912896-28-7
Cat. No.: VC5160570
Molecular Formula: C26H33N3O2
Molecular Weight: 419.569
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 912896-28-7 |
|---|---|
| Molecular Formula | C26H33N3O2 |
| Molecular Weight | 419.569 |
| IUPAC Name | 1-butyl-4-[1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
| Standard InChI | InChI=1S/C26H33N3O2/c1-4-5-13-28-18-21(17-25(28)30)26-27-22-9-6-7-10-23(22)29(26)14-8-15-31-24-12-11-19(2)16-20(24)3/h6-7,9-12,16,21H,4-5,8,13-15,17-18H2,1-3H3 |
| Standard InChI Key | JXXZCBCCTWLIHR-UHFFFAOYSA-N |
| SMILES | CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCOC4=C(C=C(C=C4)C)C |
Introduction
The compound 1-butyl-4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic molecule belonging to the benzodiazole derivative class. It features a pyrrolidinone ring, a benzodiazole moiety, and a dimethylphenoxypropyl group. These functional groups contribute to its unique chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.
Synthesis
The synthesis of benzodiazole derivatives typically involves multi-step chemical processes, starting from readily available precursors. The specific synthetic routes can vary but often involve the formation of the benzodiazole moiety followed by the introduction of the pyrrolidinone ring and other substituents. Solvents like dimethylformamide or dioxane may be used, along with catalysts or bases depending on the reaction requirements.
Research Findings and Potential Applications
While specific research findings on 1-butyl-4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one are not available, its structural similarity to other benzodiazole derivatives indicates potential applications in medicinal chemistry. These compounds are often explored for their antimicrobial, anticancer, and neurological effects.
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume